molecular formula C14H7BrClFN2 B1393384 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline CAS No. 881310-87-8

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Cat. No. B1393384
CAS RN: 881310-87-8
M. Wt: 337.57 g/mol
InChI Key: OOTPXMSUGLFUQN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is an organic compound with a molecular formula of C12H6BrClFN2. It is a member of the quinazoline family of compounds, which are known for their potential applications in drug development. This compound has been studied for its potential use as a drug, as well as for its potential use in laboratory experiments for a variety of scientific research applications.

Scientific Research Applications

Synthesis and Pharmacological Studies

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline and its derivatives are primarily investigated for their potential pharmacological properties. Studies on similar compounds provide insights into their synthesis methods and potential applications in medicine:

  • Synthesis and Antihistaminic Activity:

    • Compounds related to 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline, specifically 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, were synthesized and found to have significant H(1)-antihistaminic activity in in vivo studies, offering potential as new antihistaminic agents with minimal sedation effects (Alagarsamy, Giridhar & Yadav, 2005).
  • Antitumor Activity:

    • Derivatives of quinazoline, like 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) and its hydrophilic prodrug, showed promising antitumor activity and a favorable pharmacological profile, suggesting potential for clinical trials as anticancer agents (Chou et al., 2010).
  • Antidepressant Activity:

    • A series of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols, structurally related to 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline, demonstrated potential antidepressant activity in specific animal models (Houlihan, Gogerty, Parrino & Ryan, 1983).
  • Antimalarial Activity:

  • Anticonvulsant and Neuroprotective Activities:

    • Studies on structurally related compounds have shown promising results in the development of new anticonvulsants. For instance, N-substituted 1,2,3,4-tetrahydroisoquinolines, one of which included a 4'-bromophenyl group, demonstrated high potency in animal models, acting as noncompetitive AMPA receptor modulators (Gitto et al., 2006).
  • Anti-inflammatory and Analgesic Potential:

properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClFN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTPXMSUGLFUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674256
Record name 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

CAS RN

881310-87-8
Record name 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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